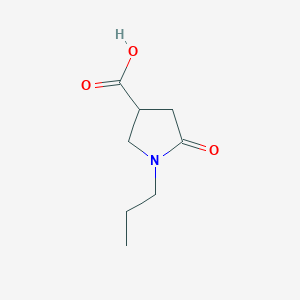![molecular formula C13H17NO3S B2735078 Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate CAS No. 403835-41-6](/img/structure/B2735078.png)
Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate, also known as Methyl DAS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Applications in Organic Synthesis and Chemical Analysis
- Dimethyl sulfoxide (DMSO) is highlighted for its significant role in various biomedical applications, including as a solvent in cryopreservation and in vitro assays. A study evaluating the biological effects of DMSO on 3D cardiac and hepatic microtissues revealed drastic changes in transcriptome, proteome, and DNA methylation profiles, indicating DMSO's potential impact on cellular processes and epigenetic landscapes (Verheijen et al., 2019).
- Sulfur-promoted reactions, such as the decarboxylative sulfurative hexamerization of phenylacetic acids, demonstrate the utility of sulfur and DMSO in synthesizing complex organic structures, highlighting the relevance of sulfur compounds in organic synthesis (Nguyen & Retailleau, 2018).
Biological and Pharmacological Research
- Dimethyl sulfoxide (DMSO) has been studied for its effects on NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, demonstrating its potential in protecting against excitotoxic death, which is relevant for neurodegenerative condition treatments (Lu & Mattson, 2001).
- The synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown potential antibacterial activity, emphasizing the importance of sulfur-containing compounds in developing new antimicrobial agents (Siddiqui et al., 2014).
Chemical Properties and Environmental Impact
- The microbial cycling of volatile organic sulfur compounds (VOSCs), such as dimethyl sulfide (DMS) and methanethiol (MT), is crucial in understanding the global sulfur cycle and its implications on environmental processes (Lomans et al., 2002).
properties
IUPAC Name |
methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-4-5-10(2)11(6-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWBCJPNFTECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2734998.png)
![({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2735000.png)



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)
![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)





![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)
